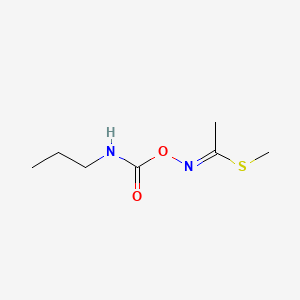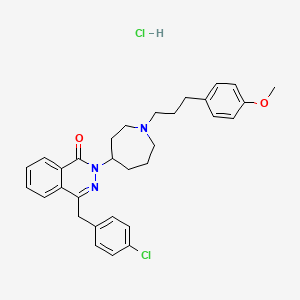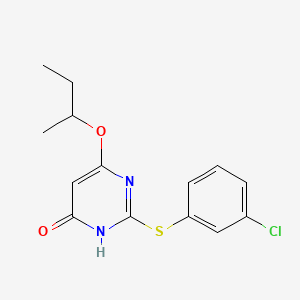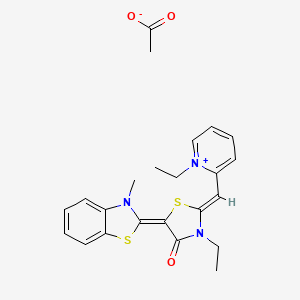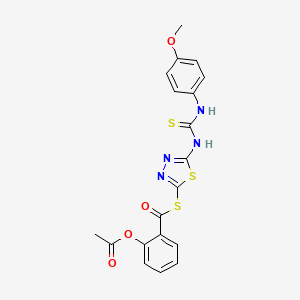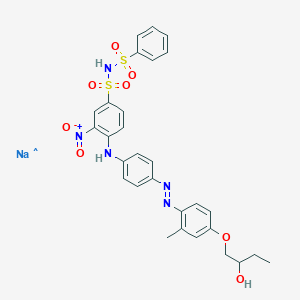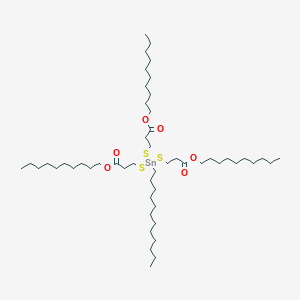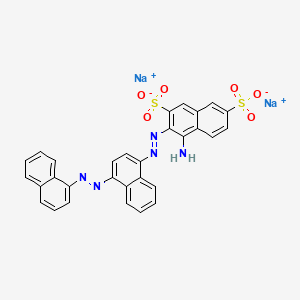
(Z)-2-hexyldec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-hexyldec-2-enal is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration (cis-configuration) between the second and third carbon atoms of the dec-2-enal chain. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including certain plants and essential oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hexyldec-2-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of alkenes, followed by hydrogenation. This process involves the addition of a formyl group to the alkene, followed by reduction to form the aldehyde. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt, and the conditions include high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-hexyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic addition reactions can be carried out using halogens or hydrogen halides.
Major Products Formed
Oxidation: Hexyldecanoic acid.
Reduction: Hexyldecanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-hexyldec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry for its pleasant odor and in the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism of action of (Z)-2-hexyldec-2-enal involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell signaling pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-hexyldec-2-enal: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hexylcinnamaldehyde: A structurally similar compound used in fragrances.
Decanal: A saturated aldehyde with a similar carbon chain length.
Uniqueness
(Z)-2-hexyldec-2-enal is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61960-01-8 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
(Z)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14- |
InChI-Schlüssel |
RSBRHLFCWKXUSQ-PEZBUJJGSA-N |
Isomerische SMILES |
CCCCCCC/C=C(/CCCCCC)\C=O |
Kanonische SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


